![molecular formula C18H27N3O2 B5859328 N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5859328.png)
N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as CPP-115, is a compound that has gained significant attention in scientific research due to its potential therapeutic effects. CPP-115 is a derivative of vigabatrin, which is an antiepileptic drug that works by inhibiting the enzyme GABA transaminase. CPP-115 has been shown to have similar effects and is being researched for its potential use in the treatment of various neurological disorders.
作用机制
N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide works by inhibiting the enzyme GABA transaminase, which breaks down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. Additionally, the increased levels of GABA can reduce drug cravings and withdrawal symptoms in individuals with substance use disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. Additionally, the increased levels of GABA can reduce drug cravings and withdrawal symptoms in individuals with substance use disorders. This compound has also been shown to have minimal toxicity and does not produce significant side effects.
实验室实验的优点和局限性
One advantage of N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is its high potency and selectivity for GABA transaminase inhibition. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is its potential use in the treatment of depression, as GABA has been shown to play a role in mood regulation. Additionally, further research is needed to determine the optimal dosing and administration of this compound for various neurological disorders. Finally, there is potential for the development of new derivatives of this compound with improved solubility and pharmacokinetic properties.
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic effects in various neurological disorders. Its mechanism of action involves inhibiting the enzyme GABA transaminase, which increases the levels of GABA in the brain. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound.
合成方法
N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is synthesized through a multistep process, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-cyclopentyl-2-aminoacetamide in the presence of triethylamine to form this compound.
科学研究应用
N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, addiction, and depression. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. This compound has also been studied for its potential use in reducing drug cravings and withdrawal symptoms in individuals with substance use disorders.
属性
IUPAC Name |
N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-23-17-8-6-16(7-9-17)21-12-10-20(11-13-21)14-18(22)19-15-4-2-3-5-15/h6-9,15H,2-5,10-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTFBGVSEFCVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

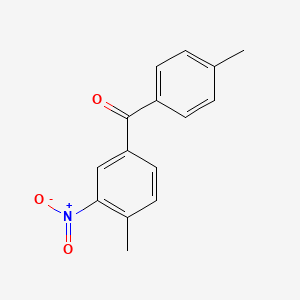
![N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide](/img/structure/B5859255.png)
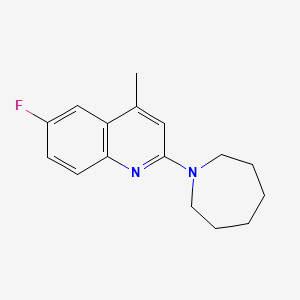
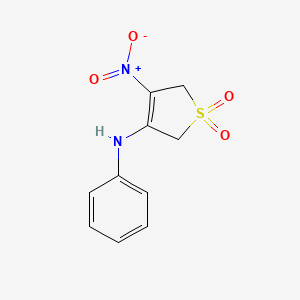
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5859275.png)
![2-phenyl-4H-pyrrolo[1,2-a]benzimidazol-4-amine](/img/structure/B5859284.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5859292.png)
![2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859302.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5859308.png)
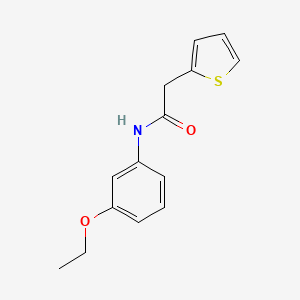
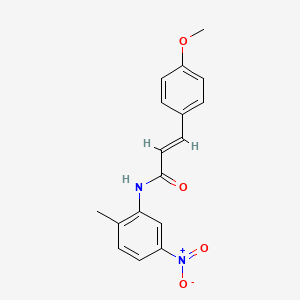
![5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5859335.png)
![5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5859347.png)